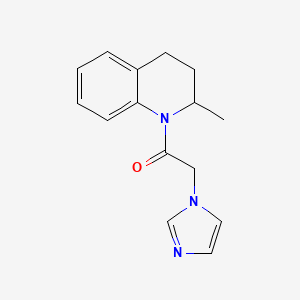![molecular formula C17H16N4O B7508186 N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7508186.png)
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide, commonly known as DPP-4 inhibitor, is a class of drugs used in the treatment of type 2 diabetes mellitus. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones. Incretin hormones are responsible for the regulation of blood glucose levels by stimulating insulin secretion and suppressing glucagon secretion. In
Mecanismo De Acción
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4 (N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide), which is responsible for the degradation of incretin hormones. Incretin hormones are responsible for the regulation of blood glucose levels by stimulating insulin secretion and suppressing glucagon secretion. By inhibiting N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide, N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors increase the levels of incretin hormones, leading to increased insulin secretion and decreased glucagon secretion.
Biochemical and Physiological Effects
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors have been shown to improve glycemic control by increasing insulin secretion and decreasing glucagon secretion. They have also been shown to have cardiovascular and renal benefits in patients with type 2 diabetes mellitus. In addition, N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors have been studied in the treatment of other diseases such as obesity, non-alcoholic fatty liver disease, and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors in lab experiments include their specificity for N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide, their ability to improve glycemic control, and their cardiovascular and renal benefits. The limitations of using N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors in lab experiments include their potential for off-target effects, their limited efficacy in some patients, and their high cost.
Direcciones Futuras
For research on N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors include the development of more potent and selective inhibitors, the identification of new therapeutic targets, and the investigation of their potential for the treatment of other diseases such as obesity, non-alcoholic fatty liver disease, and Alzheimer's disease. In addition, future research should focus on the long-term safety and efficacy of N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors, as well as their potential for combination therapy with other drugs.
Métodos De Síntesis
The synthesis of N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide involves a series of chemical reactions. The starting material is 4-aminophenylpyridine-2-carboxamide, which is reacted with 3,5-dimethylpyrazole and acetic anhydride to form the intermediate product. The intermediate product is then reacted with 4-nitrobenzoyl chloride in the presence of a base to form the final product, N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide.
Aplicaciones Científicas De Investigación
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors have been extensively studied in the treatment of type 2 diabetes mellitus. They have been shown to improve glycemic control by increasing insulin secretion and decreasing glucagon secretion. In addition, N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors have been shown to have cardiovascular and renal benefits in patients with type 2 diabetes mellitus. They have also been studied in the treatment of other diseases such as obesity, non-alcoholic fatty liver disease, and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-11-13(2)21(20-12)15-8-6-14(7-9-15)19-17(22)16-5-3-4-10-18-16/h3-11H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHIPBPJAVLBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7508112.png)
![1-[(4-Methylsulfanylphenyl)methyl]imidazole](/img/structure/B7508120.png)
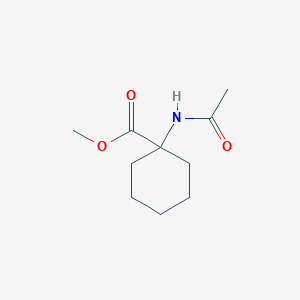
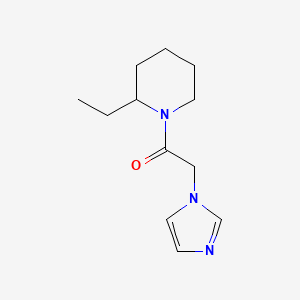
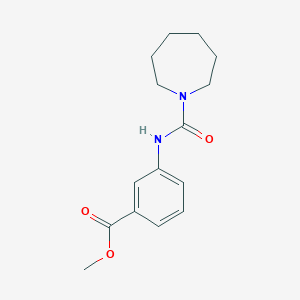
![1-[(3,5-Dimethylphenyl)methyl]pyridin-2-one](/img/structure/B7508150.png)

![(1,3-Dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7508181.png)
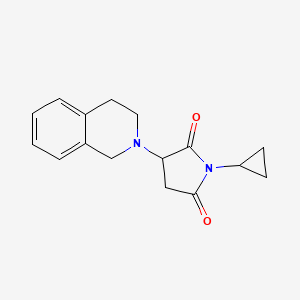

![3-(2-methoxyethyl)spiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7508198.png)
![3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride](/img/structure/B7508200.png)
